2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core fused with a 9-chloro substituent and an acetamide group linked to a 2,3-dihydro-1,4-benzodioxin moiety. The dihydrobenzodioxin-acetamide side chain contributes to solubility and pharmacokinetic properties due to its oxygen-rich, partially saturated structure .
Synthetic routes for analogous compounds (e.g., benzo-oxathiins and thiadiazoles) often involve condensation reactions in polar aprotic solvents like DMF, with sodium hydride as a base, followed by crystallization for purification . While direct evidence for this compound’s synthesis is absent in the provided materials, methodologies from related systems suggest similar strategies could apply, emphasizing regioselective functionalization and spectroscopic validation (e.g., NMR, IR) .
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-12-2-1-3-15-17(12)18-19(29-15)20(26)24(10-22-18)9-16(25)23-11-4-5-13-14(8-11)28-7-6-27-13/h1-5,8,10H,6-7,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZBTPBSTZQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" typically involves multi-step organic reactions, beginning with the formation of the benzothiophene core, followed by the construction of the pyrimidinone ring, and ending with the acetamide formation and benzodioxin linkage.
Step 1 Benzothiophene Formation: A base-catalyzed cyclization reaction involving 2-halobenzylthiols with α,β-unsaturated carbonyl compounds to form the benzothiophene core.
Step 2 Pyrimidinone Construction: Condensation of the benzothiophene with a suitably protected pyrimidine derivative, followed by selective chlorination at the 9-position.
Step 3 Acetamide Linkage: Amidation reaction involving the attachment of the acetamide group to the pyrimidinone core under mild conditions using reagents such as acetic anhydride in the presence of a catalyst.
Step 4 Benzodioxin Formation: The final step involves the formation of the benzodioxin ring system through a cyclization reaction involving dihydroxy benzene derivatives.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing each step for maximum yield and purity. This includes using continuous flow reactors for the benzothiophene and pyrimidinone formation, employing high-throughput synthesis techniques for the acetamide coupling, and ensuring stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions including:
Oxidation: Oxidative addition at the pyrimidinone core.
Reduction: Selective reduction of the acetamide linkage.
Substitution: Nucleophilic substitution at the chlorine substituent.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Metal-catalyzed hydrogenation using palladium or nickel catalysts.
Substitution: Halogen-exchange reactions using nucleophiles like sodium methoxide.
Major Products
Oxidation Products: Formation of corresponding ketones or aldehydes.
Reduction Products: Formation of amines or alcohol derivatives.
Substitution Products: Generation of substituted benzothiophene or pyrimidinone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the benzothieno-pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines. A study demonstrated that similar compounds could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A derivative of this compound was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumor growth.
Antimicrobial Properties
Compounds with a benzothieno-pyrimidine structure have been reported to possess antimicrobial activity against both bacterial and fungal strains. This compound's structural features may enhance its interaction with microbial targets, leading to increased efficacy.
Case Study:
In vitro studies have shown that derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study reported that a related compound had an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics like ampicillin against resistant strains of Staphylococcus aureus and Escherichia coli .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | 5.0 | Apoptosis induction |
| Antibacterial | Staphylococcus aureus | 0.5 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 1.0 | Membrane disruption |
Agricultural Chemistry
There is potential for this compound to be utilized in agricultural applications as a fungicide or pesticide due to its antimicrobial properties. The ability to inhibit fungal growth could be advantageous in protecting crops from diseases.
Material Science
The unique chemical framework of benzothieno-pyrimidines can be explored for developing new materials with specific electronic or optical properties. Research into their incorporation into polymers or nanomaterials is ongoing.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It targets specific enzymes, altering their activity by binding to the active site or allosteric sites. The presence of the benzothiophene-pyrimidinone core is crucial for its high affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related analogs:
Key Observations:
Core Heterocycles: The target’s benzothieno-pyrimidinone core distinguishes it from simpler pyrimidinones (e.g., 5.6) or thiazolo-pyrimidines (e.g., 11a). In contrast, pyrimido-quinazolines (e.g., 12) and chromeno-pyrimidines (e.g., ) exhibit larger fused systems but lack the sulfur-containing benzothieno moiety, which may alter electronic properties .
Substituent Effects: The 9-chloro group in the target compound contrasts with methyl or cyano substituents in analogs (e.g., 5.6, 11a). Chlorine’s electron-withdrawing nature could enhance electrophilic reactivity or metabolic stability compared to methyl groups . The dihydrobenzodioxin-acetamide side chain offers improved aqueous solubility relative to purely aromatic substituents (e.g., dichlorophenyl in 5.6 or benzylidene in 11a) due to its oxygenated, partially saturated structure .
Synthetic Methodologies :
- Most analogs (e.g., 11a, 5.6) are synthesized via reflux in acetic anhydride or DMF with NaH, followed by crystallization—methods likely applicable to the target compound .
- The absence of direct synthetic data for the target underscores the need for optimization studies, particularly in regioselective chlorination and acetamide coupling .
Physicochemical Properties :
- Melting points for analogs range from 196°C to 268°C, suggesting the target may exhibit similar thermal stability, though its dihydrobenzodioxin group could lower mp relative to fully aromatic systems .
- IR and NMR data for analogs highlight consistent signals for CN (2,209–2,219 cm⁻¹) and NH/CO groups, providing benchmarks for characterizing the target .
Research Implications
- Structural Optimization : Comparative analysis indicates that substituting the dihydrobenzodioxin group with electron-deficient aryl systems (e.g., 2,4,6-trimethylphenyl in 11a) could tune lipophilicity for specific therapeutic targets .
- Analytical Challenges : Crystallographic validation (e.g., via SHELX software ) and hydrogen-bonding analysis (as in Etter’s formalism ) are critical for elucidating the target’s solid-state behavior and intermolecular interactions.
Biological Activity
The compound 2-(9-chloro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel synthetic molecule that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components:
- Benzothieno[3,2-d]pyrimidine moiety : This part is known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
- Dihydro-benzodioxin substituent : This component contributes to the compound's solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 413.89 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown promising antimicrobial effects. For instance, thienopyrimidine derivatives have been reported to possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion may exhibit similar properties due to its structural analogies.
Anticancer Properties
The benzothieno-pyrimidine scaffold has been associated with anticancer activity. Studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair.
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Ribosome Interaction : Some studies suggest that thienopyrimidine derivatives can interact with ribosomal components, potentially leading to altered protein synthesis in bacterial cells .
Study 1: Antibacterial Screening
In a screening study involving a library of synthetic compounds, derivatives of benzothieno-pyrimidines were tested for their ability to resuscitate persister cells in E. coli. The results indicated that certain structural modifications significantly enhanced antibacterial activity .
| Compound Name | Structure | Activity (MIC) |
|---|---|---|
| BPOET | BPOET | 0.125 - 8 μg/mL against E. coli |
Study 2: Anticancer Efficacy
A series of thienopyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications at the N-acetamide position led to increased potency against breast cancer cells .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Thienopyrimidine A | MCF-7 (Breast Cancer) | 5.0 |
| Thienopyrimidine B | HeLa (Cervical Cancer) | 7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
